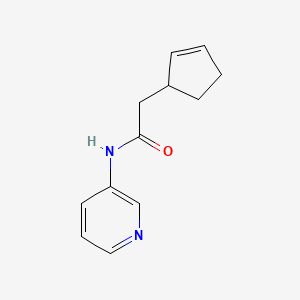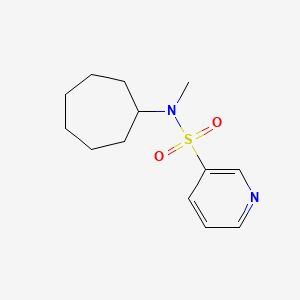
N-cycloheptyl-N-methylpyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-N-methylpyridine-3-sulfonamide (CH-MS) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. CH-MS is a sulfonamide derivative that is synthesized through a well-established method, and its mechanism of action is well understood.
Applications De Recherche Scientifique
N-cycloheptyl-N-methylpyridine-3-sulfonamide has potential applications in various fields of scientific research. In the field of medicine, N-cycloheptyl-N-methylpyridine-3-sulfonamide has been shown to inhibit the growth of cancer cells and has potential as an anti-cancer agent. In addition, N-cycloheptyl-N-methylpyridine-3-sulfonamide has been shown to have anti-inflammatory properties and may have applications in the treatment of inflammatory diseases such as arthritis. In the field of agriculture, N-cycloheptyl-N-methylpyridine-3-sulfonamide has been shown to have herbicidal properties and may have potential as a herbicide. In material science, N-cycloheptyl-N-methylpyridine-3-sulfonamide has been used as a building block for the synthesis of various organic materials.
Mécanisme D'action
The mechanism of action of N-cycloheptyl-N-methylpyridine-3-sulfonamide is well understood. N-cycloheptyl-N-methylpyridine-3-sulfonamide inhibits the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes such as acid-base balance and respiration. By inhibiting the activity of carbonic anhydrase, N-cycloheptyl-N-methylpyridine-3-sulfonamide disrupts these physiological processes, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cycloheptyl-N-methylpyridine-3-sulfonamide are well documented. N-cycloheptyl-N-methylpyridine-3-sulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In addition, N-cycloheptyl-N-methylpyridine-3-sulfonamide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. N-cycloheptyl-N-methylpyridine-3-sulfonamide has also been shown to have herbicidal properties by inhibiting the activity of photosystem II, a protein complex that plays a crucial role in photosynthesis.
Avantages Et Limitations Des Expériences En Laboratoire
N-cycloheptyl-N-methylpyridine-3-sulfonamide has several advantages for lab experiments. It is a well-established compound with a well-understood mechanism of action, making it a reliable tool for scientific research. In addition, N-cycloheptyl-N-methylpyridine-3-sulfonamide is relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, N-cycloheptyl-N-methylpyridine-3-sulfonamide also has limitations. It is a toxic compound and must be handled with care. In addition, N-cycloheptyl-N-methylpyridine-3-sulfonamide has limited solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of N-cycloheptyl-N-methylpyridine-3-sulfonamide in scientific research. In the field of medicine, N-cycloheptyl-N-methylpyridine-3-sulfonamide may have potential as an anti-cancer agent and may be further developed for use in cancer therapy. In addition, N-cycloheptyl-N-methylpyridine-3-sulfonamide may have applications in the treatment of inflammatory diseases such as arthritis. In the field of agriculture, N-cycloheptyl-N-methylpyridine-3-sulfonamide may be further developed as a herbicide for use in crop protection. In material science, N-cycloheptyl-N-methylpyridine-3-sulfonamide may be used as a building block for the synthesis of new organic materials with unique properties.
Conclusion:
In conclusion, N-cycloheptyl-N-methylpyridine-3-sulfonamide is a sulfonamide derivative that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. N-cycloheptyl-N-methylpyridine-3-sulfonamide is synthesized through a well-established method and has a well-understood mechanism of action. N-cycloheptyl-N-methylpyridine-3-sulfonamide has been shown to have anti-cancer, anti-inflammatory, and herbicidal properties, making it a versatile tool for scientific research. While N-cycloheptyl-N-methylpyridine-3-sulfonamide has advantages for lab experiments, it also has limitations that must be taken into consideration. There are several future directions for the use of N-cycloheptyl-N-methylpyridine-3-sulfonamide in scientific research, and it is an exciting compound with potential applications in various fields.
Méthodes De Synthèse
N-cycloheptyl-N-methylpyridine-3-sulfonamide is synthesized through a well-established method that involves the reaction of cycloheptylamine, methylpyridine-3-sulfonyl chloride, and triethylamine in anhydrous dichloromethane. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified through column chromatography. The purity of the product is confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
N-cycloheptyl-N-methylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-15(12-7-4-2-3-5-8-12)18(16,17)13-9-6-10-14-11-13/h6,9-12H,2-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKKGNPOIDLWEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCCC1)S(=O)(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

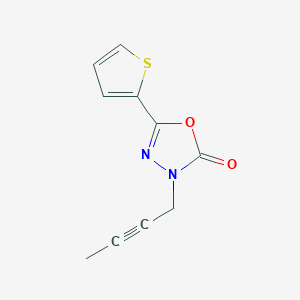

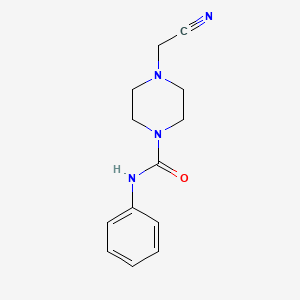
![N-[cyclopentyl(phenyl)methyl]-2-(4-pyrazol-1-ylphenyl)acetamide](/img/structure/B7565416.png)
![N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide](/img/structure/B7565423.png)
![N-[1-(5-methylfuran-2-yl)ethyl]oxolane-2-carboxamide](/img/structure/B7565428.png)
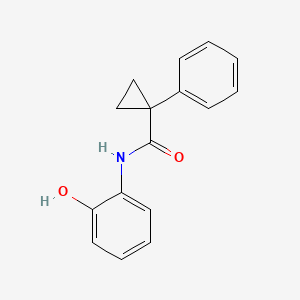

![ethyl (Z)-2-cyano-3-[4-[[1-(2-methoxyethyl)-6-oxopyridazine-3-carbonyl]amino]phenyl]prop-2-enoate](/img/structure/B7565440.png)
![1,1,3-trioxo-2-propan-2-yl-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)-1,2-benzothiazole-6-carboxamide](/img/structure/B7565444.png)
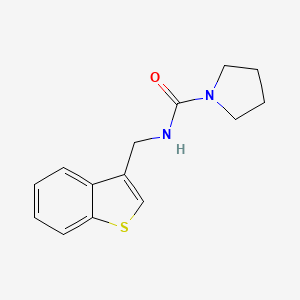
![Tert-butyl 4-[(3,4-dichlorophenyl)carbamoylamino]piperidine-1-carboxylate](/img/structure/B7565467.png)
![N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B7565474.png)
